molecular formula C11H13NO B15359759 2-ethyl-5-methyl-3H-isoindol-1-one

2-ethyl-5-methyl-3H-isoindol-1-one

Cat. No.: B15359759
M. Wt: 175.23 g/mol
InChI Key: IEMAAXVDDRMTBV-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-3H-isoindol-1-one is a heterocyclic compound belonging to the isoindolinone class, characterized by a fused benzene and pyrrolidone ring system. Isoindolinone derivatives are widely studied in medicinal chemistry due to their biological activity, such as kinase inhibition and antimicrobial effects.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-5-methyl-3H-isoindol-1-one

InChI

InChI=1S/C11H13NO/c1-3-12-7-9-6-8(2)4-5-10(9)11(12)13/h4-6H,3,7H2,1-2H3

InChI Key

IEMAAXVDDRMTBV-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-ethyl-5-methyl-1H-indole-3-carboxylic acid using reagents such as thionyl chloride (SOCl₂) and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methyl-3H-isoindol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted isoindolones.

Scientific Research Applications

2-Ethyl-5-methyl-3H-isoindol-1-one has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-ethyl-5-methyl-3H-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-ethyl-5-methyl-3H-isoindol-1-one with structurally related isoindolinone and indole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties
This compound (Target) C₁₁H₁₃NO 175.23 g/mol 2-ethyl, 5-methyl Not well-documented; potential intermediate in drug synthesis
2-(6-Methyl-1H-indol-3-yl)acetic acid [CAS 52531-20-1] C₁₁H₁₁NO₂ 189.21 g/mol Indole core with acetic acid side chain Studied for bioactive properties; no GHS hazards reported
1,3-Dihydro-3-[5-(3-hydroxypropyl)-1(3H)-isobenzofuranylidene]-5-methyl-2H-indol-2-one [CAS 872615-94-6] C₂₀H₁₇NO₃ 319.36 g/mol Isobenzofuran-ylidene, hydroxypropyl group Potential use in organic electronics or photochemistry
5-Methyl-2-[(4-methyl-1H-imidazol-5-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one C₁₈H₁₇N₃O 291.35 g/mol Imidazole-pyridoindole hybrid Investigated for kinase inhibition or anticancer activity

Key Differences and Research Findings

Substituent Effects: The ethyl and methyl groups in the target compound likely enhance lipophilicity compared to polar derivatives like 2-(6-methyl-1H-indol-3-yl)acetic acid . This property may influence bioavailability in drug design.

Biological Activity :

  • Imidazole-containing analogues (e.g., the compound in ) exhibit stronger interactions with enzymatic targets (e.g., kinases) due to hydrogen-bonding capabilities of the imidazole ring, a feature absent in the target compound.

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